molecular formula C6H12O3 B8799417 3,3-Bis(hydroxymethyl)-2-butanone CAS No. 6868-97-9

3,3-Bis(hydroxymethyl)-2-butanone

Cat. No.: B8799417
CAS No.: 6868-97-9
M. Wt: 132.16 g/mol
InChI Key: CITZTYCVNHPCQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Bis(hydroxymethyl)-2-butanone is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6868-97-9

Molecular Formula

C6H12O3

Molecular Weight

132.16 g/mol

IUPAC Name

4-hydroxy-3-(hydroxymethyl)-3-methylbutan-2-one

InChI

InChI=1S/C6H12O3/c1-5(9)6(2,3-7)4-8/h7-8H,3-4H2,1-2H3

InChI Key

CITZTYCVNHPCQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C)(CO)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Butanone (216 g, 3.0 mol) and 30% formalin (600 g, 6.0 mol) were added simultaneously, but separately, to an aqueous calcium hydroxide solution (1.89 g, 0.255 mol) in a 3-liter flask during a 5-min. period. The solution was stirred vigorously for 6 hr at 10-15° C. Another portion of calcium hydroxide (0.4 g, 0.0054 mol) was added and the reaction mixture stirred another 6 hr at ambient conditions. Subsequently, the solution was filtered and neutralized with dry ice. The solution was concentrated at reduced pressure to yield a cloudy syrup containing insoluble calcium carbonate. The viscous product was dissolved in a minimum amount of ethyl acetate and filtered to remove traces of calcium carbonate, and the ethyl acetate was removed in vacuo to yield a water white liquid. The residue was slurried in 3 liters of ligroin and the mixture heated to boiling with good stirring for 10 min. The solution/suspension was allowed to cool/settle for 2 hr., after which time the ligroin was decanted from the liquid product. This procedure was repeated once more except that the solution was allowed to stand overnight in a freezer. The ligroin was decanted and the solid recovered. The 3,3-Bis(hydroxymethyl)-2-butanone was used without further purification. Analytical samples were prepared by recrystallization from chloroform and petroleum ether; m.p. 60° C.; 753 g, 95% of theoretical yield; H-NMR spectra were consistent.
Quantity
216 g
Type
reactant
Reaction Step One
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
0.4 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
ligroin
Quantity
3 L
Type
solvent
Reaction Step Six

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.